N-(4-Fluoro-2-methylbenzyl)-N-methylamine
Description
N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a secondary amine featuring a benzyl backbone substituted with a fluorine atom at the para position and a methyl group at the ortho position. The methyl group on the nitrogen further differentiates its structure. This compound is structurally analogous to bioactive amines and intermediates in pharmaceuticals, agrochemicals, and polymers.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBTJJNTLBNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249121-13-8 | |
| Record name | [(4-fluoro-2-methylphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation and Hydrolysis Route
- Starting from m-fluorotoluene , Friedel-Crafts acylation with trichloroacetyl chloride under Lewis acid catalysis (preferably anhydrous aluminum trichloride) produces a mixture of ortho- and para-substituted isomers including 4-fluoro-2-methylbenzoyl derivatives.
- Subsequent alkaline hydrolysis (using NaOH) and acidification yield 4-fluoro-2-methylbenzoic acid.
- Final recrystallization separates the desired isomer.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Friedel-Crafts acylation | m-fluorotoluene, trichloroacetyl chloride, AlCl3, -5 to 10 °C, solvent: 1,2-dichloroethane | Mixture of isomers formed |
| Alkaline hydrolysis | NaOH, aqueous solution | Conversion to 4-fluoro-2-methylbenzoic acid |
| Recrystallization | Solvents: toluene, ethyl acetate, chloroform | Isomer separation, pure product obtained |
This method is environmentally considerate, cost-effective, and scalable for industrial production.
Oxidation of 2-fluoro-4-methyl to 4-fluoro-2-methylbenzyl derivatives
- Oxidation of 2-fluoro-4-methylbenzene derivatives using potassium permanganate can also yield key intermediates, though this is more commonly applied to related amides and benzamides.
Conversion to 4-Fluoro-2-methylbenzylamine Derivatives
Nitrile and Aldoxime Intermediates
- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride and base (e.g., N,N-diisopropylethylamine) in ethanol at 20–25 °C.
- Subsequent dehydration or other transformations convert the aldoxime to 4-fluoro-2-methylbenzonitrile, a versatile intermediate for further amination.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Aldoxime formation | 4-fluoro-2-methylbenzaldehyde, hydroxylamine HCl, DIPEA, ethanol, 20–25 °C, 4–6 h | Yields >90%, high purity after recrystallization |
| Nitrile formation | Dehydration of aldoxime (conditions vary) | Intermediate for amination |
Amination to Form N-(4-Fluoro-2-methylbenzyl)-N-methylamine
Direct Amination via Methylamine Gas
- A clean process involves chlorination of 4-fluoro-2-methylbenzoic acid derivatives (e.g., using thionyl chloride) to form acid chlorides.
- These acid chlorides react with methylamine gas at low temperatures (0 to -5 °C) to form N-methylbenzamides.
- Subsequent catalytic hydrogenation (Pd/C) reduces the amide to the corresponding N-methylbenzylamine with high yield and purity (up to 98% yield, >98% purity).
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Acid chloride formation | 4-fluoro-2-methylbenzoic acid, thionyl chloride, pyridine, 40–85 °C reflux, 3–5 h | High conversion to acid chloride |
| Amination | Methylamine gas, 0 to -5 °C, 1–2 h | Formation of N-methylbenzamide |
| Catalytic hydrogenation | Pd/C catalyst, hydrogen atmosphere | Reduction to this compound, yield ~98% |
Reductive Amination
- An alternative route is reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine or N-methylamine in the presence of reducing agents or hydrogenation catalysts.
- This method allows direct formation of the tertiary amine without isolating intermediates, improving efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Purity | Advantages |
|---|---|---|---|---|
| 4-Fluoro-2-methylbenzoic acid | Friedel-Crafts acylation + hydrolysis | m-fluorotoluene, trichloroacetyl chloride, AlCl3, NaOH | High, pure after recrystallization | Scalable, environmentally friendly |
| 4-Fluoro-2-methylbenzaldoxime | Aldoxime formation | Hydroxylamine HCl, DIPEA, ethanol, 20–25 °C | >90% yield, high purity | Mild conditions, easy isolation |
| Acid chloride formation | Chlorination | Thionyl chloride, pyridine, reflux 40–85 °C | High conversion | Efficient intermediate formation |
| Amination to N-methylbenzamide | Gas phase methylamination | Methylamine gas, 0 °C, 1–2 h | ~95% yield | Clean, high yield |
| Reduction to tertiary amine | Pd/C catalytic hydrogenation | Pd/C, H2 atmosphere | ~98% yield, >98% purity | High purity, suitable for scale |
| Reductive amination alternative | Reductive amination | Aldehyde + methylamine + reducing agent | Variable, efficient | One-pot synthesis, fewer steps |
Research Findings and Notes
- The use of phase transfer catalysts and controlled pH adjustments during acid chloride formation and amination steps improves yields and purity.
- The catalytic hydrogenation step is critical for obtaining the final tertiary amine with minimal impurities and high stereochemical integrity.
- Avoidance of toxic bromo intermediates and high boiling solvents enhances the commercial viability and environmental profile of these processes.
- The methods described are suitable for scale-up and industrial production, as demonstrated in patent literature with yields consistently above 90% and product purities exceeding 98%.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various secondary and tertiary amines.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluoro-2-methylbenzyl)-N-methylamine is primarily explored for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Potential Therapeutic Applications
- Modulation of Biochemical Pathways : Research indicates that this compound may serve as a modulator of various biochemical pathways, which could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.
- Binding Affinity : The presence of the fluorine atom enhances binding affinity to certain receptors and enzymes, potentially leading to more effective drugs.
Synthesis and Intermediate Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Synthetic Routes
Several synthetic methods have been reported for producing this compound:
- Alkylation Reactions : It can be synthesized through alkylation of N-methylamine with 4-fluoro-2-methylbenzyl chloride under basic conditions.
- Use in Multi-step Synthesis : It is utilized as a building block in the preparation of various pharmaceuticals, highlighting its importance in organic synthesis.
The biological activity of this compound has been the subject of several studies, focusing on its potential antimicrobial and anticancer properties.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anticancer Research : Preliminary research indicates potential anticancer activity, warranting further investigation into its mechanism of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methyl group at the 2-position provides steric hindrance, influencing the compound’s overall activity and stability.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzyl ring and nitrogen significantly influence physical properties:
- Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) increases polarity compared to methyl (electron-donating) or methoxy groups. For example, N-(4-Methoxybenzyl)-N-methylamine () exhibits distinct NMR shifts (δ ~2.7–3.5 ppm for N–CH3 and benzyl protons) due to methoxy’s resonance effects .

Spectroscopic Characteristics
- NMR shifts : Fluorine’s strong electronegativity deshields adjacent protons, as seen in N-(4-Fluorobenzyl)-2,3-dimethylaniline (), where aromatic protons resonate downfield (δ ~7.0–7.4 ppm) . Methoxy groups (e.g., N-(4-Methoxybenzyl)-N-methylamine, ) cause upfield shifts for adjacent protons due to electron donation .
Data Tables
Table 1: Key Properties of Selected Benzylamine Derivatives
Table 2: Substituent Effects on Reaction Yields
Biological Activity
N-(4-Fluoro-2-methylbenzyl)-N-methylamine is an organic compound with a notable structure that influences its biological activity. The presence of a fluorine atom and a methyl group attached to the benzylamine structure enhances its binding affinity to various molecular targets, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C9H12FN, characterized by the following structural features:
- Fluorine Atom : Enhances lipophilicity, influencing pharmacokinetics.
- Methyl Group : Contributes to steric effects and reactivity.
- Benzylamine Backbone : Provides a platform for interactions with biological targets.
Biological Activity
The biological activity of this compound is primarily driven by its structural characteristics. Studies indicate that this compound may modulate various biochemical pathways, potentially leading to therapeutic applications.
- Binding Affinity : The fluorine substituent increases the compound's affinity for certain receptors and enzymes, enhancing its potential efficacy in therapeutic contexts.
- Lipophilicity : The increased lipophilicity due to the fluorine atom affects absorption and distribution within biological systems, which can lead to improved pharmacodynamics.
- Biochemical Pathways : Research suggests involvement in pathways related to metabolic disorders and other diseases, although specific mechanisms require further investigation.
Case Studies
- Antitumor Activity : In vitro studies have shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines, indicating potential use as anticancer agents .
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on bacterial DNA gyrase and topoisomerase IV, suggesting that this compound may also possess antibacterial properties .
Data Table of Biological Activities
Synthesis Methods
Several synthesis methods for this compound have been reported, emphasizing its versatility in organic synthesis. These methods often focus on maintaining the integrity of the fluorine substituent while achieving high yields.
Safety and Toxicity
As with many organic compounds, safety data indicate that this compound may cause skin irritation and allergic reactions upon exposure. Proper handling and safety precautions are essential when working with this compound .
Q & A
Q. What are the optimal synthetic routes for N-(4-Fluoro-2-methylbenzyl)-N-methylamine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of 4-fluoro-2-methylbenzaldehyde with methylamine under hydrogenation or using borane-based reducing agents. Reaction optimization may include adjusting solvent polarity (e.g., tetrahydrofuran for better amine solubility), temperature (40–60°C), and catalyst choice (e.g., palladium on carbon or sodium triacetoxyborohydride). Purity can be enhanced via column chromatography with gradients of chloroform:methanol (98:2 to 95:5) . For scalability, flow reactors or microwave-assisted synthesis may reduce side reactions and improve reproducibility .
Q. How can structural elucidation of This compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and reference shifts: the methylene group (CH2) adjacent to the amine resonates at δ 3.2–3.6 ppm, while the aromatic protons show splitting patterns consistent with para-fluoro substitution (e.g., doublets at δ 6.8–7.2 ppm) .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., iodine) to resolve the fluorine position and confirm the benzyl-methylamine backbone. Data-to-parameter ratios >13:1 ensure accuracy in bond-length measurements .
Q. What are the key physicochemical properties (e.g., logP, pKa) of This compound, and how do they influence its solubility and reactivity?
- Methodological Answer :
- logP : Estimate via HPLC retention time using a C18 column and acetonitrile:water gradients. Expected logP ~2.5 due to the hydrophobic benzyl and methyl groups.
- pKa : Determine potentiometrically; the secondary amine pKa is ~9.5–10.5, affecting protonation in biological buffers.
Solubility in aqueous media can be enhanced using co-solvents like DMSO (≤5% v/v) for in vitro assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of This compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs). Fluorine’s electronegativity may enhance binding via halogen bonds (e.g., with aromatic residues like Phe or Tyr) .
Q. What strategies resolve contradictions in reported bioactivity data for This compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell lines, incubation time).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with chloro or methoxy groups) to isolate electronic vs. steric effects. For example, fluorination often enhances metabolic stability but may reduce solubility .
Q. How can This compound be functionalized for use in molecularly imprinted polymers (MIPs) or drug delivery systems?
- Methodological Answer :
- MIP Synthesis : Co-polymerize with cross-linkers (e.g., methylenebisacrylamide) and functional monomers (e.g., acrylated templates) to create cavities selective for catecholamines or similar biomolecules. The methylamine group facilitates hydrogen bonding with target analytes .
- Prodrug Design : Conjugate via carbamate or amide linkages to improve pharmacokinetics. For example, esterase-sensitive prodrugs can release the active amine in vivo .
Q. What catalytic systems enable selective N-methylation of amines using this compound as a model substrate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

